Cbz-Lys(Tfa)-Pro-OBn
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Overview
Description
Cbz-Lys(Tfa)-Pro-OBn is a synthetic peptide derivative composed of three amino acids: lysine, proline, and a benzyloxycarbonyl (Cbz) protecting group. The compound is often used in peptide synthesis and modification due to its stability and reactivity. The trifluoroacetyl (Tfa) group provides additional protection to the lysine residue, while the benzyloxycarbonyl group protects the amino terminus, making it a versatile intermediate in peptide chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Lys(Tfa)-Pro-OBn typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid, lysine, to a solid support resin. The lysine is protected with a benzyloxycarbonyl group to prevent unwanted reactions. The trifluoroacetyl group is then introduced to protect the side chain of lysine.
Next, proline is coupled to the lysine residue using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt)The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The use of large-scale HPLC systems allows for efficient purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Cbz-Lys(Tfa)-Pro-OBn undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Cbz and Tfa protecting groups using hydrogenation or acid treatment.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of different functional groups to the peptide chain.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) catalyst is used for the removal of the Cbz group.
Acid Treatment: Trifluoroacetic acid (TFA) is used to remove the Tfa group.
Coupling Reagents: DIC and HOBt are commonly used for peptide bond formation.
Major Products Formed
The major products formed from these reactions include deprotected peptides, extended peptide chains, and modified peptides with various functional groups .
Scientific Research Applications
Cbz-Lys(Tfa)-Pro-OBn has several scientific research applications, including:
Peptide Synthesis: Used as an intermediate in the synthesis of complex peptides and proteins.
Drug Development: Serves as a building block for the development of peptide-based drugs.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for research purposes.
Biomaterials: Incorporated into the design of peptide-based biomaterials for tissue engineering and regenerative medicine
Mechanism of Action
The mechanism of action of Cbz-Lys(Tfa)-Pro-OBn is primarily related to its role as a protected peptide intermediate. The protecting groups (Cbz and Tfa) prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The removal of these protecting groups under specific conditions enables the peptide to participate in further reactions, leading to the formation of the desired peptide or protein product .
Comparison with Similar Compounds
Similar Compounds
Cbz-Lys-Arg: Another protected peptide intermediate with similar applications in peptide synthesis.
Fmoc-Lys(Tfa)-Pro-OBn: Uses a different protecting group (Fmoc) but serves a similar purpose in peptide synthesis.
Boc-Lys(Tfa)-Pro-OBn: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Cbz.
Uniqueness
Cbz-Lys(Tfa)-Pro-OBn is unique due to the combination of Cbz and Tfa protecting groups, which provide stability and reactivity under specific conditions. This combination allows for selective deprotection and coupling reactions, making it a valuable intermediate in peptide synthesis .
Properties
IUPAC Name |
benzyl (2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32F3N3O6/c29-28(30,31)26(37)32-16-8-7-14-22(33-27(38)40-19-21-12-5-2-6-13-21)24(35)34-17-9-15-23(34)25(36)39-18-20-10-3-1-4-11-20/h1-6,10-13,22-23H,7-9,14-19H2,(H,32,37)(H,33,38)/t22-,23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJDOHAQVMSNMG-GOTSBHOMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCNC(=O)C(F)(F)F)NC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32F3N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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